molecular formula C10H16N2O4S3 B12428779 (4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

Cat. No.: B12428779
M. Wt: 329.5 g/mol
InChI Key: IAVUPMFITXYVAF-YPFVYTSYSA-N
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Description

The compound “(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide” is a complex organic molecule that features a thieno[2,3-b]thiopyran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The key steps may include:

  • Formation of the thieno[2,3-b]thiopyran core through cyclization reactions.
  • Introduction of the sulfonamide group via sulfonation and subsequent amination.
  • Incorporation of the pentadeuterioethylamino group through a deuterium exchange reaction.
  • Final functionalization steps to introduce the methyl and dioxo groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thieno[2,3-b]thiopyran core can be oxidized to introduce additional functional groups.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methyl and pentadeuterioethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its sulfonamide group is known to exhibit antibacterial and anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications, such as in the treatment of bacterial infections or inflammatory diseases.

Industry

In the materials science industry, the compound’s unique chemical properties may be utilized in the development of new materials with specific functionalities, such as catalysts or sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, the sulfonamide group may inhibit bacterial enzymes, leading to antibacterial activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar sulfonamide groups, such as sulfamethoxazole.

    Thienopyrans: Compounds with similar thieno[2,3-b]thiopyran cores, such as thienopyridines.

Uniqueness

The uniqueness of “(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide” lies in its combination of functional groups and isotopic labeling. The presence of deuterium atoms can significantly alter the compound’s chemical and biological properties, making it a valuable tool for research and development.

Properties

Molecular Formula

C10H16N2O4S3

Molecular Weight

329.5 g/mol

IUPAC Name

(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m0/s1/i1D3,3D2

InChI Key

IAVUPMFITXYVAF-YPFVYTSYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C

Origin of Product

United States

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